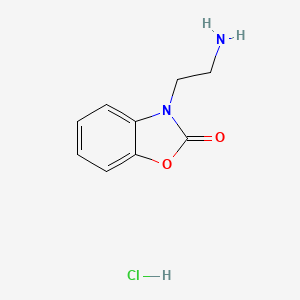

3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride typically involves the cyclization of appropriate precursors One common method involves the reaction of 2-aminophenol with chloroacetyl chloride to form 2-chloro-N-(2-hydroxyphenyl)acetamide, which then undergoes cyclization to form the benzoxazole ring

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound has the following molecular properties:

- Molecular Formula : C9H11ClN2O2

- Molecular Weight : 214.65 g/mol

- CAS Number : 1258640-03-7

The presence of both amino and carbonyl functional groups contributes to its reactivity and solubility in aqueous environments, making it suitable for various applications in research and industry.

Medicinal Chemistry

The compound exhibits significant biological activities that make it a candidate for drug development. Notable applications include:

- Antimicrobial Properties : Studies have shown that 3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride possesses antimicrobial effects against various pathogens. Its mechanism involves disrupting microbial cell function through interaction with cellular components.

- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation. It is believed to interfere with specific signaling pathways essential for tumor growth.

Case Study: Anticancer Effects

A recent study demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells. The findings suggest potential for further development as a therapeutic agent in oncology.

Biological Research

In biological studies, this compound is used to investigate enzyme interactions and receptor binding affinities. Its ability to form hydrogen bonds with proteins enhances its utility in understanding biochemical pathways.

Table 1: Biological Activities

Material Science

Due to its unique chemical structure, this compound is also being explored for applications in materials science. Its properties may allow it to act as a precursor for synthesizing novel polymers or as an additive in coatings and composites.

Table 2: Material Applications

| Application Type | Description |

|---|---|

| Polymer Synthesis | Used as a monomer to create functionalized polymers |

| Coatings | Enhances durability and resistance properties in coatings |

Mecanismo De Acción

The mechanism of action of 3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

2-Aminoethylbenzoxazole: Similar structure but lacks the dihydro-1,3-benzoxazol-2-one moiety.

3-(2-Aminoethyl)-1,3-benzoxazole: Similar but without the dihydro modification.

Uniqueness

3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Actividad Biológica

3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride (CAS No. 1258640-03-7) is a compound that belongs to the benzoxazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties, supported by case studies and research findings.

- Molecular Formula : C9H11ClN2O2

- Molecular Weight : 214.65 g/mol

- CAS Number : 1258640-03-7

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit various antimicrobial properties. A study on related compounds demonstrated selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans . Though the specific activity of this compound has not been extensively documented, its structural similarities suggest potential antimicrobial efficacy.

| Compound | Activity | Target Organism |

|---|---|---|

| 3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one | Antibacterial | Bacillus subtilis |

| Related Benzoxazole Derivatives | Antifungal | Candida albicans |

Anticancer Properties

Numerous studies have highlighted the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxicity against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells . The presence of the benzoxazole moiety is believed to play a crucial role in these activities.

A structure–activity relationship (SAR) analysis has been conducted to identify how modifications to the benzoxazole structure can enhance anticancer properties. This analysis has revealed that certain substitutions can increase selectivity towards cancer cells while reducing toxicity to normal cells .

Case Studies

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various benzoxazole derivatives on different cancer cell lines. The results indicated that some derivatives exhibited a higher selectivity index for cancer cells compared to normal cells, suggesting their potential as anticancer agents .

- Antimicrobial Screening : In another study, a series of benzoxazole compounds were screened for their antimicrobial activity against standard bacterial strains. The results showed that while many compounds had limited antibacterial effects, some demonstrated significant activity against specific strains .

Structure–Activity Relationship (SAR)

The SAR studies conducted on benzoxazole derivatives have established that:

- Substituents on the benzene ring : The presence and position of substituents significantly influence biological activity.

- Functional Groups : The introduction of amino or hydroxyl groups can enhance both antimicrobial and anticancer activities.

Propiedades

IUPAC Name |

3-(2-aminoethyl)-1,3-benzoxazol-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c10-5-6-11-7-3-1-2-4-8(7)13-9(11)12;/h1-4H,5-6,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPJKXNKWAYKMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.